molecular formula C22H21NO2S B4188572 4-phenoxy-N-[2-(phenylthio)phenyl]butanamide

4-phenoxy-N-[2-(phenylthio)phenyl]butanamide

Cat. No. B4188572
M. Wt: 363.5 g/mol
InChI Key: CAUXKTILFBNVOG-UHFFFAOYSA-N
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Description

4-phenoxy-N-[2-(phenylthio)phenyl]butanamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-[2-(phenylthio)phenyl]butanamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenoxy-N-[2-(phenylthio)phenyl]butanamide in lab experiments is its potential to target multiple pathways involved in inflammation and cancer. It also has low toxicity and is relatively easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 4-phenoxy-N-[2-(phenylthio)phenyl]butanamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of research is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.

Scientific Research Applications

4-phenoxy-N-[2-(phenylthio)phenyl]butanamide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential use as an anti-microbial agent.

properties

IUPAC Name

4-phenoxy-N-(2-phenylsulfanylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c24-22(16-9-17-25-18-10-3-1-4-11-18)23-20-14-7-8-15-21(20)26-19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUXKTILFBNVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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